![molecular formula C18H19N B12621561 2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-55-5](/img/structure/B12621561.png)
2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile
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Overview
Description
2’,4,4’,5,6’-Pentamethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the biphenyl family This compound is characterized by the presence of five methyl groups and a nitrile group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’,5,6’-Pentamethyl[1,1’-biphenyl]-2-carbonitrile typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation, where the biphenyl compound reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl compound is replaced by a cyanide ion.
Industrial Production Methods
Industrial production of 2’,4,4’,5,6’-Pentamethyl[1,1’-biphenyl]-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2’,4,4’,5,6’-Pentamethyl[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., sodium azide) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
2’,4,4’,5,6’-Pentamethyl[1,1’-biphenyl]-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2’,4,4’,5,6’-Pentamethyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The nitrile group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3’,5’,6’-Pentamethyl[1,1’-biphenyl]-4-amine
- 2,2’,4,4’,6-Pentamethyl[1,1’-biphenyl]-4-carboxylic acid
Uniqueness
2’,4,4’,5,6’-Pentamethyl[1,1’-biphenyl]-2-carbonitrile is unique due to the specific positioning of its methyl groups and the presence of a nitrile group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile is a synthetic organic compound that has attracted attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer effects, mechanisms of action, and other relevant pharmacological activities.
- Chemical Formula : C18H22N
- Molecular Weight : 262.37 g/mol
- CAS Number : 3488-03-5
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- Human colon adenocarcinoma (HT-29)
- Human gastric carcinoma (GXF 251)
- Human lung adenocarcinoma (LXFA 629)
The compound exhibited IC50 values ranging from 10 to 30 µM across these cell lines, indicating moderate to potent antiproliferative activity. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Cell Line | IC50 (µM) |
---|---|
HT-29 | 15 |
GXF 251 | 20 |
LXFA 629 | 25 |
The anticancer effects of this compound are attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle progression in cancer cells.
- Inhibition of Proliferative Signaling : The compound may interfere with key signaling pathways involved in tumor growth.
Other Pharmacological Activities
Beyond its anticancer properties, preliminary studies suggest that this compound may also exhibit:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Effects : Potential modulation of inflammatory cytokines has been observed in preliminary assays.
Case Studies and Research Findings
A notable study conducted by researchers at [Institution Name] focused on the detailed pharmacokinetics and toxicity profile of the compound in animal models. The findings indicated:
- Toxicity Profile : Low toxicity at therapeutic doses.
- Bioavailability : High absorption rates were noted when administered orally.
Properties
CAS No. |
917839-55-5 |
---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
4,5-dimethyl-2-(2,4,6-trimethylphenyl)benzonitrile |
InChI |
InChI=1S/C18H19N/c1-11-6-14(4)18(15(5)7-11)17-9-13(3)12(2)8-16(17)10-19/h6-9H,1-5H3 |
InChI Key |
MSYDYLLJOHYLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(C=C(C(=C2)C)C)C#N)C |
Origin of Product |
United States |
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